Cas no 83863-42-7 (Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-)

Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- structure
83863-42-7 structure
Product Name:Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-
CAS-nummer:83863-42-7
MF:C18H22N2O2S
MW:330.444483280182
CID:726573
PubChem ID:740953
Update Time:2025-10-29

Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-
    • 1-(4-methylphenyl)-4-(4-methylphenyl)sulfonylpiperazine
    • 1-(p-tolyl)-4-(p-tolylsulphonyl)piperazine
    • PIPERAZINE, 1-(4-METHYLPHENYL)-4-((4-METHYLPHENYL)SULFONYL)-
    • Oprea1_201888
    • UNII-H7RJ79CD58
    • SR-01000418074-1
    • NCGC00245206-01
    • AKOS001613303
    • SMR000515687
    • PIPERAZINE, 1-(4-METHYLPHENYL)-4-((4-METHYLPHENYL)SULPHONYL)-
    • 1-(4-METHYLBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE
    • 1-(4-METHYLPHENYL)-4-((4-METHYLPHENYL)SULFONYL)PIPERAZINE
    • CHEMBL1486868
    • Oprea1_052889
    • 83863-42-7
    • CBMicro_029885
    • NS00038337
    • CCG-301333
    • DTXSID70232755
    • MLS001211333
    • 1-(4-METHYLPHENYL)-4-(4-METHYLPHENYL)SULPHONYLPIPERAZINE
    • HMS2848F16
    • EINECS 281-105-0
    • Z57705818
    • AKOS024320463
    • AB00095346-01
    • BIM-0029790.P001
    • SR-01000418074
    • 1-(4-METHYLPHENYL)-4-((4-METHYLPHENYL)SULPHONYL)PIPERAZINE
    • 1-(p-tolyl)-4-(p-tolylsulfonyl)piperazine
    • 1-(Toluene-4-sulfonyl)-4-p-tolyl-piperazine
    • H7RJ79CD58
    • Inchi: 1S/C18H22N2O2S/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)23(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
    • InChI-sleutel: RMVJTBYILZMIFQ-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(C)=CC=1)(N1CCN(C2C=CC(C)=CC=2)CC1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 330.14019912g/mol
  • Monoisotopische massa: 330.14019912g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 3
  • Complexiteit: 464
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.4
  • Topologisch pooloppervlak: 49Ų

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